molecular formula C8H14F2O2 B2484192 Ethyl 3,3-difluoro-4-methylpentanoate CAS No. 2228465-69-6

Ethyl 3,3-difluoro-4-methylpentanoate

Cat. No.: B2484192
CAS No.: 2228465-69-6
M. Wt: 180.195
InChI Key: RCVBRRUTYHGZHZ-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-4-methylpentanoate is an organic compound with the molecular formula C8H14F2O2. It is a fluorinated ester that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoate backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield 3,3-difluoro-4-methylpentanoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.

Major Products

    Substitution: Depending on the nucleophile used, products can include various substituted derivatives.

    Reduction: The major product is 3,3-difluoro-4-methylpentanol.

    Hydrolysis: The products are 3,3-difluoro-4-methylpentanoic acid and ethanol.

Scientific Research Applications

Ethyl 3,3-difluoro-4-methylpentanoate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester substrates.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3,3-difluoro-4-methylpentanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 3,3-difluoro-4-methylpentanoate can be compared with other fluorinated esters such as:

  • Ethyl 2,2-difluoroacetate
  • Ethyl 2,2,3,3-tetrafluorobutanoate
  • Ethyl 4,4-difluorobutyrate

Uniqueness

The unique combination of two fluorine atoms and a methyl group on the pentanoate backbone distinguishes this compound from other similar compounds. This structural feature imparts specific chemical properties, such as increased lipophilicity and altered reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3,3-difluoro-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVBRRUTYHGZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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